molecular formula C17H14BrFN4O B4552746 N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea

N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea

Cat. No.: B4552746
M. Wt: 389.2 g/mol
InChI Key: LZROPLZFRWLXRN-UHFFFAOYSA-N
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Description

N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a bromobenzyl group attached to a pyrazole ring, and a fluorophenyl group linked through a urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with 4-pyrazolecarboxamide in the presence of a base to form the intermediate N-(4-bromobenzyl)-4-pyrazolecarboxamide. This intermediate is then reacted with 3-fluoroaniline under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Mechanism of Action

The mechanism of action of N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it may inhibit certain kinases or enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(3,4-dichlorophenyl)urea
  • N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(4-fluorobenzyl)thiourea

Uniqueness

N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N’-(3-fluorophenyl)urea stands out due to its specific combination of bromobenzyl and fluorophenyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN4O/c18-13-6-4-12(5-7-13)10-23-11-16(9-20-23)22-17(24)21-15-3-1-2-14(19)8-15/h1-9,11H,10H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZROPLZFRWLXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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